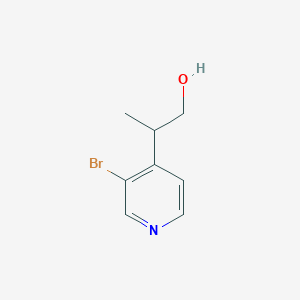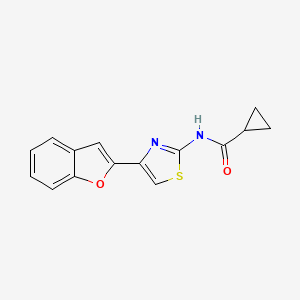
N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves heterocyclization processes. For instance, a series of novel N-substituted benzamides with a benzothiazole moiety were synthesized through the reaction of corresponding thioureas with α-bromoacetone in the presence of triethylamine . Another method described the copper-catalyzed intramolecular cyclization of thioureas to form N-benzothiazol-2-yl-amides . These methods suggest that the synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide might also involve similar cyclization reactions, possibly with modifications to incorporate the benzofuran and cyclopropane moieties.
Molecular Structure Analysis
The molecular structure of compounds with benzothiazole moieties can be complex. The paper on Fe(III), Co(II), and Cr(III) complexes of a related compound provides insights into the structural characterization of such compounds using various spectroscopic techniques . Although the exact structure of this compound is not provided, it can be inferred that its structure would be analyzed using similar techniques to determine the arrangement of the benzofuran, thiazole, and cyclopropane groups.
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can include cyclization, complexation with metals, and tranamidation as indicated by the provided papers . These reactions are crucial for the synthesis and modification of the compounds, suggesting that this compound may also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are not directly discussed in the provided papers. However, the thermal fragmentation and calculation of thermal parameters for metal complexes of a related compound are mentioned . This suggests that the physical properties such as thermal stability and the chemical properties like reactivity with metals could be relevant for this compound as well.
Relevant Case Studies
No specific case studies are mentioned in the provided papers. However, the biological activities of the synthesized compounds and their metal complexes, including antioxidant, anticancer, and antimicrobial properties, are assessed . These biological activities could be relevant for similar compounds, indicating potential applications of this compound in medicinal chemistry.
Applications De Recherche Scientifique
Anti-HIV, Anticancer, and Antimicrobial Agents
A study investigated the synthesis and in vitro evaluation of novel benzofuran derivatives, including those related to N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide, for potential anti-HIV-1, anticancer, and antimicrobial applications. These compounds, especially those with significant reduction in the viral cytopathic effect, indicate a promising avenue for the development of new therapeutic agents against HIV, certain cancers, and microbial infections (S. Rida et al., 2006).
Antimicrobial Activity
Another study synthesized a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives. These compounds were evaluated for in vitro antibacterial activity against pathogenic microorganisms including E. coli, P. vulgaris, S. typhi, and S. aureus. The results suggested that these compounds could serve as bases for the development of new antibacterial agents, showcasing the versatility of the benzofuran derivative framework in antimicrobial research (M. Idrees et al., 2019).
Fluorescent Probes
A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines explored their application as blue-green fluorescent probes. This research indicates the potential use of this compound derivatives in the development of fluorescent materials for various scientific and industrial applications, due to their high quantum yield and the ability to emit green light in different solvents (Y. Bodke et al., 2013).
Antitumor Agents
Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents. A specific study focused on the design and synthesis of derivatives that showed selective cytotoxicity against tumorigenic cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Such research underscores the relevance of this compound and its derivatives in the development of new antitumor medications (Masao Yoshida et al., 2005).
Antimicrobial and Analgesic Activity
Research into 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives demonstrated their antimicrobial and analgesic activities. This study provides evidence of the multifunctional nature of benzofuran derivatives, potentially leading to the development of new drugs with combined therapeutic effects (Bhovi K. Venkatesh et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . Therefore, the primary targets of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could be proteins involved in cell growth and proliferation.
Mode of Action
The compound might interact with its targets by binding to their active sites, thereby inhibiting their function and leading to cell growth inhibition .
Biochemical Pathways
The compound might affect pathways related to cell growth and proliferation. The downstream effects could include cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of the compound’s action could include decreased cell proliferation and increased cell death in cancer cells .
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(9-5-6-9)17-15-16-11(8-20-15)13-7-10-3-1-2-4-12(10)19-13/h1-4,7-9H,5-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDUYKPQQZHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)
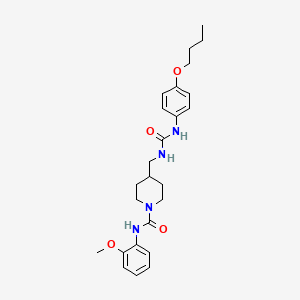
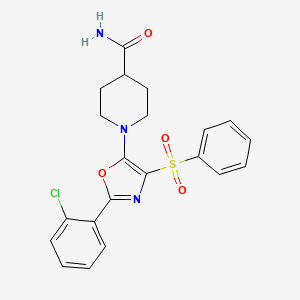
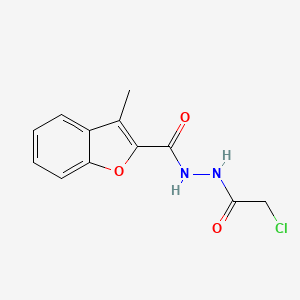
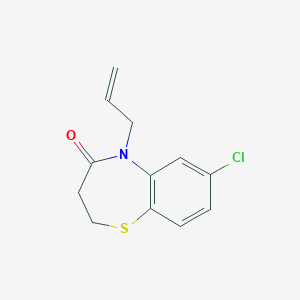
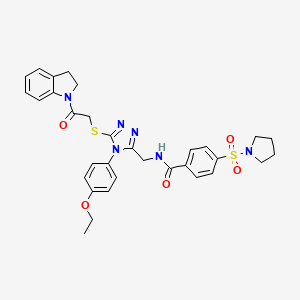
![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)
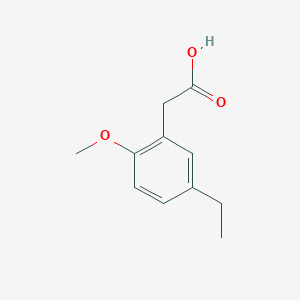
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2546520.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)
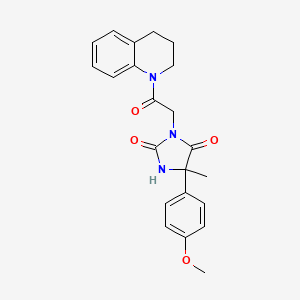
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)
